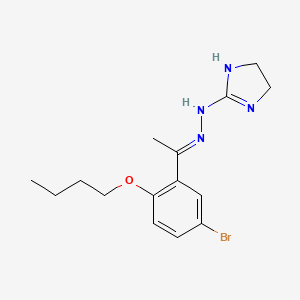
1-(5-bromo-2-butoxyphenyl)ethanone 4,5-dihydro-1H-imidazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-butoxyphenyl)ethanone 4,5-dihydro-1H-imidazol-2-ylhydrazone, commonly known as BIH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BIH is a hydrazone derivative that has been synthesized through a multi-step process involving the reaction of 5-bromo-2-butoxybenzaldehyde with various reagents.
Mechanism of Action
The mechanism of action of BIH is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, BIH has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BIH has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of BIH is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, BIH has been found to have low toxicity and is well tolerated in animal studies. However, one limitation of BIH is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of BIH. One area of interest is the development of new derivatives of BIH that may have improved biological activity or pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of BIH and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for BIH may help to overcome some of the limitations associated with its complex synthesis.
Synthesis Methods
The synthesis of BIH involves a multi-step process that starts with the reaction of 5-bromo-2-butoxybenzaldehyde with hydrazine hydrate to form 1-(5-bromo-2-butoxyphenyl)hydrazine. This intermediate product is then reacted with ethyl acetoacetate to form 1-(5-bromo-2-butoxyphenyl)-3-oxobutan-1-one. Finally, the reaction of this compound with ammonium acetate yields BIH.
Scientific Research Applications
BIH has been found to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to be effective in inhibiting the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, BIH has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(E)-1-(5-bromo-2-butoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O/c1-3-4-9-21-14-6-5-12(16)10-13(14)11(2)19-20-15-17-7-8-18-15/h5-6,10H,3-4,7-9H2,1-2H3,(H2,17,18,20)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDCSNWVQQFHW-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C(=NNC2=NCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C(=N/NC2=NCCN2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1-(5-Bromo-2-butoxyphenyl)ethylidene)hydrazinyl)-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)

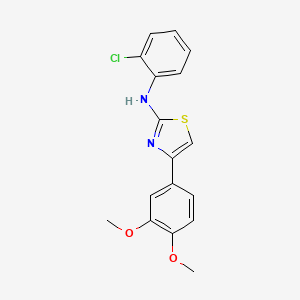

![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)
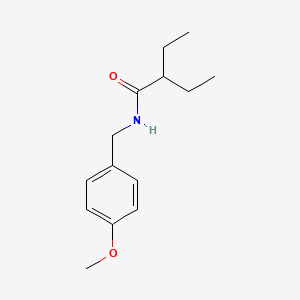


![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)
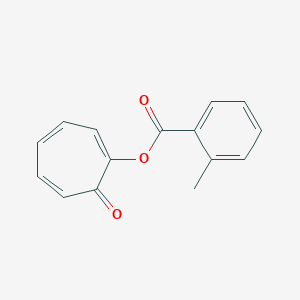
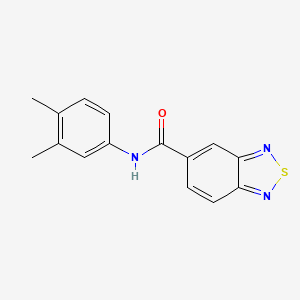

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)